Sodium benzoylthioethanesulfonate

Catalog No.
S742733
CAS No.
117845-84-8
M.F
C9H9NaO4S2
M. Wt
268.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium benzoylthioethanesulfonate

CAS Number

117845-84-8

Product Name

Sodium benzoylthioethanesulfonate

IUPAC Name

sodium;2-benzoylsulfanylethanesulfonate

Molecular Formula

C9H9NaO4S2

Molecular Weight

268.3 g/mol

InChI

InChI=1S/C9H10O4S2.Na/c10-9(8-4-2-1-3-5-8)14-6-7-15(11,12)13;/h1-5H,6-7H2,(H,11,12,13);/q;+1/p-1

InChI Key

MQRJYFYHAKNZHS-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(=O)SCCS(=O)(=O)[O-].[Na+]

Synonyms

Benzenecarbothioic Acid S-(2-Sulfoethyl) Ester Sodium Salt;

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C(C=C1)C(=O)SCCS(=O)(=O)[O-].[Na+]

Food Science and Sodium Reduction Strategies

Specific Scientific Field: Food science and technology

Summary of the Application: Sodium benzoylthioethanesulfonate has been investigated as a potential sodium reduction strategy in processed foods. Excessive sodium intake is associated with health concerns, and reducing sodium content in food products is crucial. This compound aims to maintain acceptable sensory qualities while lowering sodium levels.

Experimental Procedures: Researchers evaluate the effectiveness of sodium reduction strategies using sensory data from human subjects. Studies focus on methods such as salt removal, salt replacement, flavor modification, functional modification, and physical modification. Analytical methods, treatment categories, and outcomes are documented.

Results and Outcomes: While salt removal and salt replacement dominate the studies, future research should explore combining methods from other categories. Investigating the impact on sensory characteristics, technological aspects, and consumer perception is essential .

Neurodegenerative Disease Therapies

Specific Scientific Field: Neuroscience and pharmacology

Summary of the Application: Sodium benzoylthioethanesulfonate has shown promise in neurodegenerative diseases, including autism spectrum disorder (ASD), schizophrenia, major depressive disorder (MDD), and pain relief.

Experimental Procedures: Studies investigate safety profiles and potential therapeutic effects. Researchers explore mechanisms of action, dosage, and administration routes.

Results and Outcomes: While some studies suggest benefits, others report conflicting results. The compound’s potential in neurodegenerative therapies requires rigorous investigation .

Medicinal Chemistry

Specific Scientific Field: Medicinal chemistry and drug development

Summary of the Application: Sodium benzoylthioethanesulfonate is explored for its potential pharmacological activities. Researchers investigate its interactions with biological targets.

Experimental Procedures: Studies involve in vitro assays, molecular docking, and animal models. Researchers assess its effects on enzymes, receptors, or cellular pathways.

Results and Outcomes: The compound may serve as a lead compound for drug development or as a scaffold for designing novel therapeutic agents.

Sodium benzoylthioethanesulfonate is a chemical compound that belongs to the class of sulfonates. It is characterized by the presence of a benzoyl group attached to a thioether moiety, which in turn is linked to an ethanesulfonate group. This compound exhibits unique properties due to its structural configuration, making it an interesting subject for various chemical and biological studies.

Typical of sulfonates and thioethers. Key reactions include:

  • Nucleophilic Substitution: The thioether sulfur can act as a nucleophile, facilitating reactions with electrophiles.
  • Oxidation Reactions: The thioether can be oxidized to sulfoxides or sulfones under appropriate conditions, which alters its reactivity profile.
  • Coupling Reactions: Sodium benzoylthioethanesulfonate can serve as a coupling partner in the synthesis of more complex organosulfur compounds, leveraging its sulfonate functionality .

The biological activity of sodium benzoylthioethanesulfonate is notable in several contexts:

  • Antimicrobial Properties: Compounds with similar structures have been investigated for their potential antimicrobial effects, indicating that sodium benzoylthioethanesulfonate may possess similar properties.
  • Bioorthogonal Chemistry: It has potential applications in bioorthogonal reactions, which are useful for labeling biomolecules in living systems without interfering with normal biological processes

    Sodium benzoylthioethanesulfonate finds applications in various fields:

    • Pharmaceuticals: It may be used as an intermediate in drug synthesis or as an active ingredient in formulations.
    • Agricultural Chemicals: Potential applications include use as a pesticide or fungicide due to its biological activity.
    • Chemical Research: It serves as a reagent in organic synthesis and materials science, particularly in the development of new organosulfur compounds .

The synthesis of sodium benzoylthioethanesulfonate can be achieved through various methods:

  • Direct Sulfonation: This method involves the reaction of benzoylthiol with ethanesulfonyl chloride under controlled conditions to yield the desired sulfonate.
  • Reduction of Sulfones: Starting from the corresponding sulfone, reduction using sodium borohydride can yield sodium benzoylthioethanesulfonate .
  • Oxidation of Thiols: Thiols can be oxidized to form sulfinates or sulfones, which can then be converted to sodium benzoylthioethanesulfonate through subsequent reactions.

Interaction studies involving sodium benzoylthioethanesulfonate focus on its reactivity with various biomolecules and small molecules. These studies help elucidate its mechanism of action and potential therapeutic uses. For example:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its biological effects and therapeutic potential.
  • Reactivity Profiling: Understanding how it reacts with different electrophiles aids in predicting its behavior in biological systems.

Sodium benzoylthioethanesulfonate shares structural similarities with several other compounds. Here are some comparable compounds along with a brief comparison:

Compound NameStructural FeaturesUnique Properties
Sodium benzenesulfinateContains a benzenesulfonyl groupCommonly used as a reducing agent
Sodium p-toluenesulfinateSimilar structure but with a para-methyl substitutionUsed in organic synthesis
Sodium thiosulfateContains sulfur-sulfur bondKnown for its antioxidant properties
Sodium phenylthiosulfinateContains phenyl group and thiosulfinate functionalityExhibits unique reactivity patterns

Sodium benzoylthioethanesulfonate is unique due to its specific combination of the benzoyl group and thioether linkage, which may confer distinct biological activities not observed in other similar compounds.

Thioether sulfonates emerged as a distinct class of organosulfur compounds during the mid-20th century, coinciding with advancements in sulfonation and thiol-alkyne coupling techniques. Early studies focused on their role as stabilizers in industrial processes, but their utility expanded with the discovery of sulfur's biochemical importance. Sodium benzoylthioethanesulfonate, in particular, gained attention for its unique dual functionality:

  • The benzoylthio group ($$ \text{Ph-C(O)-S-} $$) enables nucleophilic substitution reactions.
  • The ethanesulfonate moiety ($$ \text{-SO}_3^- $$) enhances solubility in aqueous media, facilitating its use in biological assays.

The compound’s synthesis was first reported in the late 20th century, with optimized routes involving the reaction of benzoyl chloride with 2-mercaptoethanesulfonic acid under basic conditions. Deuterated variants (e.g., Sodium Benzoylthioethanesulfonate-d4, CAS 1189657-00-8) were later developed for nuclear magnetic resonance (NMR) studies, leveraging isotopic labeling to track metabolic pathways.

Other CAS

117845-84-8

Dates

Modify: 2023-08-15

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